![molecular formula C12H11N3S B15095596 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B15095596.png)
5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product . Another method involves the use of microwave-mediated, catalyst-free synthesis, which can achieve high yields within a shorter reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triazole and quinoline rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted triazoloquinoline derivatives.
Scientific Research Applications
5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological macromolecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This mechanism is particularly relevant in its anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline moiety instead of quinoline.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group similar to 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl groups and a thiol group
Biological Activity
5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS No. 928003-01-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data from various studies.
- Molecular Formula : C12H11N3S
- Molecular Weight : 229.30 g/mol
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown promising results against various bacterial strains. A comparative study demonstrated that certain quinoline derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. A study reported that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example:
- HCT-116 : IC50 = 1.9 µg/mL
- MCF-7 : IC50 = 2.3 µg/mL
These values are comparable to established chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor. A study highlighted that certain triazole derivatives demonstrated IC50 values as low as 0.033 µM against AChE, indicating strong inhibitory activity . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the triazole ring enhances interaction with target enzymes.
- Methyl substitutions at positions 5 and 9 play a crucial role in modulating biological activity.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of triazoloquinoline derivatives and tested their anticancer activity. Among them, the most active derivative exhibited an IC50 value of 1.5 µg/mL against breast cancer cells. The study concluded that the introduction of electron-donating groups significantly increased cytotoxicity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of triazoloquinolines. The study utilized molecular docking simulations to predict binding affinities and interactions with AChE and butyrylcholinesterase (BuChE). The most potent compound demonstrated a binding affinity comparable to known inhibitors .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5,9-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C12H11N3S/c1-7-4-3-5-9-8(2)6-10-13-14-12(16)15(10)11(7)9/h3-6H,1-2H3,(H,14,16) |
InChI Key |
GDSVRKAUEMWIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=NNC(=S)N32)C |
Origin of Product |
United States |
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